1-hydroxy-3-methyl-2-[(E)-{[4-(piperidin-1-yl)-2-(trifluoromethyl)phenyl]imino}methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-HYDROXY-3-METHYL-2-({[4-PIPERIDINO-2-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a trifluoromethyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-HYDROXY-3-METHYL-2-({[4-PIPERIDINO-2-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of the piperidino-trifluoromethyl phenyl intermediate, which is then reacted with a suitable pyrido[1,2-a][1,3]benzimidazole derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-HYDROXY-3-METHYL-2-({[4-PIPERIDINO-2-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The cyanide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-HYDROXY-3-METHYL-2-({[4-PIPERIDINO-2-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-HYDROXY-3-METHYL-2-({[4-PIPERIDINO-2-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and specificity, while the cyanide group can participate in covalent interactions with target molecules.
Comparison with Similar Compounds
- 1-HYDROXY-3-METHYL-2-({[4-PIPERIDINO-2-(FLUOROMETHYL)PHENYL]IMINO}METHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
- 1-HYDROXY-3-METHYL-2-({[4-PIPERIDINO-2-(CHLOROMETHYL)PHENYL]IMINO}METHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Uniqueness: The unique combination of the trifluoromethyl group and the cyanide group in 1-HYDROXY-3-METHYL-2-({[4-PIPERIDINO-2-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyanide group provides a reactive site for further chemical modifications. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H22F3N5O |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
3-methyl-1-oxo-2-[[4-piperidin-1-yl-2-(trifluoromethyl)phenyl]iminomethyl]-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H22F3N5O/c1-16-18(14-30)24-32-22-7-3-4-8-23(22)34(24)25(35)19(16)15-31-21-10-9-17(13-20(21)26(27,28)29)33-11-5-2-6-12-33/h3-4,7-10,13,15,32H,2,5-6,11-12H2,1H3 |
InChI Key |
LQXQIKUDQKYRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)C=NC4=C(C=C(C=C4)N5CCCCC5)C(F)(F)F |
Origin of Product |
United States |
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